1-Chloro-3-dodecylbenzene
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Overview
Description
1-Chloro-3-dodecylbenzene is an organic compound with the molecular formula C18H29Cl. It is a chlorinated derivative of dodecylbenzene, where a chlorine atom is substituted at the 1-position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-dodecylbenzene can be synthesized through the alkylation of benzene with 1-dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically involves the formation of a carbonium ion intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mesoporous zeolites as catalysts to enhance the efficiency and selectivity of the alkylation process. This method not only improves the yield but also reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-dodecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form dodecylbenzene by removing the chlorine atom
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of dodecylbenzene derivatives.
Oxidation: Formation of dodecanol, dodecanal, or dodecanoic acid.
Reduction: Formation of dodecylbenzene.
Scientific Research Applications
1-Chloro-3-dodecylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-chloro-3-dodecylbenzene primarily involves its reactivity as an electrophile due to the presence of the chlorine atom. The chlorine atom withdraws electron density from the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate .
Comparison with Similar Compounds
1-Chloro-3-nitrobenzene: Similar in structure but contains a nitro group instead of a dodecyl chain.
1-Chloro-3-methylbenzene: Contains a methyl group instead of a dodecyl chain.
1-Chloro-3-phenylbenzene: Contains a phenyl group instead of a dodecyl chain
Uniqueness: 1-Chloro-3-dodecylbenzene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other chlorobenzenes. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactant and lubricant production .
Properties
Molecular Formula |
C18H29Cl |
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Molecular Weight |
280.9 g/mol |
IUPAC Name |
1-chloro-3-dodecylbenzene |
InChI |
InChI=1S/C18H29Cl/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(19)16-17/h12,14-16H,2-11,13H2,1H3 |
InChI Key |
ZVPFMDMJBXXAHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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